molecular formula C17H26ClNO2 B13771135 3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride CAS No. 67049-58-5

3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride

Cat. No.: B13771135
CAS No.: 67049-58-5
M. Wt: 311.8 g/mol
InChI Key: KYRDYZKVJLWNFT-UHFFFAOYSA-N
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Description

3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride is a chemical compound with the molecular formula C17H26ClNO2 and a molecular weight of 311.85 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with two methyl groups and a benzoate ester moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride typically involves the reaction of 2,5-dimethylpiperidine with propyl benzoate in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted piperidine compounds .

Scientific Research Applications

3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethylpiperidin-1-yl)propyl benzoate
  • 2,5-dimethylpiperidine
  • Propyl benzoate

Uniqueness

Compared to similar compounds, 3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride is unique due to its specific structural features and chloride ion presence. These characteristics contribute to its distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

CAS No.

67049-58-5

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride

InChI

InChI=1S/C17H25NO2.ClH/c1-14-9-10-15(2)18(13-14)11-6-12-20-17(19)16-7-4-3-5-8-16;/h3-5,7-8,14-15H,6,9-13H2,1-2H3;1H

InChI Key

KYRDYZKVJLWNFT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC([NH+](C1)CCCOC(=O)C2=CC=CC=C2)C.[Cl-]

Origin of Product

United States

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